An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid: Chemical Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromopyridine-2-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's structural features, spectroscopic profile, and key chemical reactions. Furthermore, it outlines a viable synthetic route and purification methods, along with insights into its emerging biological activities, particularly its anti-inflammatory and immunosuppressive potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel functional materials.
Chemical and Physical Properties
3-Bromopyridine-2-carboxylic acid, also known as 3-bromo-2-picolinic acid, is a substituted pyridine derivative with the chemical formula C₆H₄BrNO₂.[1][2][3] The presence of a carboxylic acid group and a bromine atom on the pyridine ring imparts unique reactivity and functionality to the molecule, making it a valuable intermediate in various chemical syntheses.[1]
Physical Properties
The key physical properties of 3-Bromopyridine-2-carboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO₂ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to yellow powder/solid | [2] |
| Melting Point | 141-144 °C | [2][4] |
| Boiling Point (Predicted) | 315.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.813 g/cm³ | [2] |
| pKa (Predicted) | 2.29 ± 0.10 | |
| CAS Number | 30683-23-9 | [1][2] |
Chemical Structure and Reactivity
The structure of 3-Bromopyridine-2-carboxylic acid features a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a carboxylic acid group. This arrangement of functional groups influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the carboxylic acid and the bromine atom deactivates the pyridine ring towards electrophilic substitution. Conversely, the carboxylic acid group can undergo typical reactions such as esterification and amidation, while the bromine atom is susceptible to displacement via various cross-coupling reactions, making it a versatile handle for introducing molecular diversity.
Synthesis and Purification
A common and effective method for the synthesis of 3-Bromopyridine-2-carboxylic acid involves the oxidation of 3-bromo-2-methylpyridine.
Synthesis of 3-bromo-2-methylpyridine (Precursor)
The precursor, 3-bromo-2-methylpyridine, can be synthesized via the bromination of 2-methylpyridine (2-picoline).
Experimental Protocol:
-
To a stirred solution of aluminum chloride, add 2-methylpyridine dropwise.
-
Heat the mixture to 100°C.
-
Add bromine dropwise to the heated mixture over a period of 1 hour.
-
Continue stirring for an additional 30 minutes at the same temperature.
-
After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.
-
Wash the aqueous solution with ethyl acetate.
-
Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[5]
Workflow for the Synthesis of 3-bromo-2-methylpyridine:
Caption: Synthesis workflow for 3-bromo-2-methylpyridine.
Oxidation to 3-Bromopyridine-2-carboxylic Acid
The subsequent oxidation of the methyl group of 3-bromo-2-methylpyridine to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
-
Prepare a solution of 3-bromo-2-methylpyridine in water.
-
Heat the solution to reflux.
-
Add potassium permanganate portion-wise to the refluxing solution.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-Bromopyridine-2-carboxylic acid.
Purification
The crude 3-Bromopyridine-2-carboxylic acid can be purified by recrystallization. Based on the polarity of the molecule, a mixture of ethanol and water is a suitable solvent system for recrystallization.[6]
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot water to the solution until turbidity persists.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Spectroscopic Analysis
The structural characterization of 3-Bromopyridine-2-carboxylic acid is typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The proton adjacent to the nitrogen will likely appear at the most downfield position.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield chemical shift (typically in the range of 165-185 ppm).[7] The carbon attached to the bromine atom will also show a characteristic chemical shift.
General NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromopyridine-2-carboxylic acid will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-Br Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹) can be attributed to the carbon-bromine bond.
General IR Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.01 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the bromine-81 isotope.[8]
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the bromine atom (-Br).[9][10]
General Mass Spectrometry Analysis:
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules.
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Biological Activity and Applications in Drug Development
3-Bromopyridine-2-carboxylic acid and its derivatives have garnered interest in the field of drug discovery due to their potential biological activities.
Anti-inflammatory and Immunosuppressive Effects
Several sources indicate that 3-Bromopyridine-2-carboxylic acid exhibits anti-inflammatory and immunosuppressive properties.[1][3] While the precise mechanisms are not fully elucidated for this specific compound, related pyridine carboxylic acid derivatives have been investigated as inhibitors of key inflammatory pathways.
Potential Signaling Pathways:
-
Cyclooxygenase (COX) Inhibition: Pyridine-based compounds have been explored as inhibitors of COX enzymes (COX-1 and COX-2), which are crucial mediators of inflammation and pain. Inhibition of COX enzymes reduces the production of prostaglandins, which are pro-inflammatory molecules.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some pyridine derivatives have been shown to modulate the NF-κB pathway, thereby exerting anti-inflammatory effects.
The logical relationship for the potential anti-inflammatory mechanism is illustrated below:
Caption: Potential anti-inflammatory mechanism of action.
Role in Drug Synthesis
3-Bromopyridine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[1][2] Its bifunctional nature allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the construction of novel drug candidates. For instance, pyridine carboxylic acid isomers are precursors to a wide array of drugs used to treat conditions like tuberculosis, cancer, and diabetes.
Conclusion
3-Bromopyridine-2-carboxylic acid is a key heterocyclic compound with a well-defined set of chemical and physical properties. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The spectroscopic profile of this compound is predictable and allows for straightforward characterization. The emerging evidence of its anti-inflammatory and immunosuppressive activities, likely through the modulation of key signaling pathways such as COX and NF-κB, positions it as a promising scaffold for the development of new therapeutic agents. As a versatile building block, it offers numerous possibilities for the synthesis of complex molecules with potential applications in both the pharmaceutical and materials science industries. This guide provides a solid foundation for researchers and developers to further explore and harness the potential of 3-Bromopyridine-2-carboxylic acid.
References
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- 2. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 3. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
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- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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